diphenoxymethanethione

Description

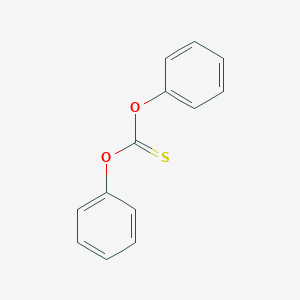

Structure

3D Structure

Properties

IUPAC Name |

diphenoxymethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZLUBQHOLNJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=S)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318286 | |

| Record name | Carbonothioic acid, O,O-diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13509-34-7 | |

| Record name | Diphenyl thionocarbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonothioic acid, O,O-diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diphenoxymethanethione and Its Analogues

Established Synthetic Pathways for Diphenoxymethanethione

The synthesis of thiocarbonates, including diphenoxymethanethione, has long been dominated by methods involving highly reactive thiocarbonyl sources.

The most traditional and straightforward method for preparing symmetrically substituted O,O-diaryl thiocarbonates like diphenoxymethanethione involves the reaction of a phenol (B47542) with thiophosgene (B130339) (CSCl₂). thieme-connect.de This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), in an aqueous or biphasic solvent system. thieme-connect.degoogle.com The phenol is first deprotonated by the base to form a phenoxide salt, which then acts as a nucleophile, attacking the electrophilic carbon of the thiophosgene. The reaction proceeds through an intermediate aryl chlorothionoformate. A second equivalent of the phenol then displaces the remaining chloride to yield the final O,O-diaryl thiocarbonate. researchgate.net This method can provide quantitative yields for various O,O-diaryl thiocarbonates. thieme-connect.de

The reaction is generally effective for a range of phenols, although bulky substituents near the hydroxyl group can hinder the reaction. google.com The process is typically conducted at low temperatures, between 0°C and 10°C, to control the reactivity of the thiophosgene. google.com

Table 1: Classical Synthesis of O,O-Diaryl Thiocarbonates

| Precursors | Reagent | Base | Typical Conditions | Product |

|---|---|---|---|---|

| Phenol (2 eq.) | Thiophosgene (1 eq.) | Sodium Hydroxide | Aqueous/Organic Solvent, 0-10°C | Diphenoxymethanethione |

Concerns over the high toxicity and difficult handling of thiophosgene have driven the development of modern synthetic strategies using alternative thiocarbonylating agents. thieme-connect.de Reagents like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) and di-(2-pyridyl)thionocarbonate (DPT) have emerged as safer substitutes. thieme-connect.denih.gov TCDI reacts with alcohols and phenols to form thiocarbonates, often under milder conditions than those required for thiophosgene. This method is particularly useful in multi-step syntheses of complex molecules. beilstein-journals.org Similarly, DPT is used for preparing isothiocyanates and carbodiimides and serves as an effective reagent for thiocarbonate synthesis. nih.govtandfonline.com

More advanced strategies align with the principles of atom and step economy. Direct C-H sulfuration has evolved as a powerful method for creating organosulfur compounds, potentially offering a more direct route to thiocarbonates by avoiding prefunctionalized starting materials. nih.gov These modern approaches focus on improving the safety profile and efficiency of the synthesis.

Classical Approaches to Thiocarbonyl Compounds

Precursor Chemistry and Starting Material Utilization in Thiocarbonate Synthesis

The choice of precursors is fundamental to the synthesis of thiocarbonates. Phenols and a thiocarbonyl source are the primary starting materials.

Phenols : The reactivity of the phenol is influenced by the electronic nature of its substituents. Electron-donating groups can enhance the nucleophilicity of the corresponding phenoxide, while bulky groups, particularly in the ortho position, can sterically hinder the reaction. google.com The phenol is typically dissolved in an aqueous hydroxide solution to form the reactive phenoxide salt. google.com

Thiophosgene : As a key precursor in classical synthesis, thiophosgene is a highly reactive, though toxic, liquid. thieme-connect.denih.gov It serves as an efficient C=S synthon. Its reaction with phenols can be controlled to form either the intermediate aryl chlorothionoformate or the final O,O-diaryl thiocarbonate by adjusting the stoichiometry. google.comresearchgate.net

Carbon Disulfide (CS₂) : As a less hazardous alternative to thiophosgene, carbon disulfide is another important sulfur source. google.com It can react with inorganic sulfides to produce trithiocarbonates. google.comgoogle.com In modern organocatalytic systems, CS₂ can be inserted into epoxides to generate cyclic thiocarbonates. rsc.org While not a direct route to diphenoxymethanethione, these methods highlight the versatility of CS₂ as a precursor for various thiocarbonate analogues. acs.orgscispace.comacs.org

Green Chemistry Principles and Sustainable Synthetic Routes

The push towards sustainability has significantly impacted the synthesis of thiocarbonates. Key developments include the use of safer reagents, renewable starting materials, and more efficient catalytic systems.

Catalytic Systems : The use of heterogeneous, recyclable catalysts is a cornerstone of green synthesis. Silica-immobilized amine catalysts have been shown to be highly effective in the cycloaddition of carbon disulfide to thiiranes to produce cyclic thiocarbonates. acs.orgacs.org These solid-supported catalysts demonstrate higher activity than their homogeneous counterparts and can be reused for multiple cycles, reducing waste and cost. acs.orgscispace.com

Alternative Energy Sources and Conditions : Electrochemical methods, such as the Electrochemical Corey-Winter reaction, offer an environmentally friendly pathway for the reduction of thiocarbonates. beilstein-journals.org Performing reactions under solvent-free (neat) conditions, as demonstrated in the organocatalytic insertion of CS₂ into epoxides, minimizes the use of volatile organic compounds. rsc.org

Renewable Feedstocks : A significant advancement in sustainable chemistry is the use of biorenewable resources. researchgate.net For instance, poly(thiocarbonate) has been synthesized through the organocatalytic copolymerization of carbonyl sulfide (B99878) (a waste gas) and D-xylose oxetane, which is derived from biorenewable xylose. acs.org Such strategies reduce reliance on petrochemical feedstocks and contribute to a circular economy.

Scalability and Process Optimization Considerations for Laboratory and Industrial Synthesis

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors, including safety, cost, efficiency, and waste management.

Reagent Selection and Handling : For large-scale synthesis, the high toxicity of thiophosgene presents a major obstacle, necessitating stringent safety protocols and specialized handling equipment. thieme-connect.de The use of cheaper, safer, and readily available reagents like carbon disulfide is often more feasible for industrial applications. tandfonline.com

Process Parameters : Optimization of reaction conditions is crucial for maximizing yield and minimizing costs. This includes adjusting temperature, pressure, and reaction time. For example, patents describing the synthesis of phenyl chlorothioformates specify reaction temperatures between 5°C and 50°C and reaction times of 1 to 10 hours. google.com Continuous production processes, which can offer better control and efficiency over batch processes, have been developed for thiophosgene itself, suggesting potential for continuous thiocarbonate synthesis. researchgate.net

Catalyst and Solvent Efficiency : The development of robust and recyclable catalysts, such as the silica-immobilized systems, is key to scalable and sustainable industrial processes. acs.orgacs.org Minimizing solvent use through neat reactions or employing aqueous systems reduces both environmental impact and purification costs. google.comrsc.org

Table 2: Comparison of Synthetic Route Scalability

| Method | Advantages | Scalability Challenges |

|---|---|---|

| Thiophosgene Route | High reactivity, potentially high yield. thieme-connect.de | Extreme toxicity of thiophosgene, hazardous waste, requires specialized equipment. thieme-connect.de |

| Carbon Disulfide Route | Low cost of CS₂, less toxic than thiophosgene. tandfonline.comgoogle.com | Flammability of CS₂, may require catalysts for high efficiency. acs.org |

| Catalytic/Green Routes | Improved safety, reduced waste, potential for catalyst recycling. beilstein-journals.orgrsc.orgacs.org | Catalyst cost and lifetime, may require further optimization for industrial throughput. |

Advanced Spectroscopic Characterization of Diphenoxymethanethione

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, offering a unique "fingerprint" that is invaluable for structural identification. chemicalbook.comcolumbia.edu IR spectroscopy measures the absorption of infrared light by molecular vibrations that induce a change in the dipole moment, while Raman spectroscopy detects the inelastic scattering of light from vibrations that alter the molecule's polarizability. columbia.edu These methods are particularly useful for identifying the key functional groups within diphenoxymethanethione and exploring its conformational landscape.

Elucidation of Characteristic Functional Group Vibrations

The structure of diphenoxymethanethione, with its central thiocarbonyl group (C=S), ether linkages (C-O-C), and terminal phenyl rings, gives rise to a series of predictable vibrational bands.

Thiocarbonyl (C=S) Stretching: The most distinctive feature is the thiocarbonyl stretching vibration. In contrast to the intense and sharp C=O stretching band found in carbonyl compounds, the C=S stretch is typically weaker in the IR spectrum and appears at a significantly lower frequency, generally in the 1100–1300 cm⁻¹ range. caltech.edu For related thiocarbonate compounds, this vibration is often observed near 1200 cm⁻¹. The Raman spectrum may show a more intense and easily identifiable C=S band. researchgate.net

Ether (C-O-C) Stretching: The molecule contains two aryl ether linkages. These C-O-C groups are expected to produce strong absorption bands in the IR spectrum. Specifically, aryl ethers typically exhibit two prominent stretches: an asymmetric stretch between 1200 and 1250 cm⁻¹ and a symmetric stretch in the 1020–1075 cm⁻¹ region. libretexts.orgresearchgate.net

Phenyl Group Vibrations: The two phenyl rings contribute several characteristic bands to the spectra. Aromatic C-H stretching vibrations are anticipated as weak to medium bands above 3000 cm⁻¹. scribd.com The C=C stretching vibrations within the aromatic rings typically produce a set of bands of variable intensity between 1450 and 1600 cm⁻¹. scribd.com Furthermore, strong absorptions resulting from C-H out-of-plane bending are expected in the 680–770 cm⁻¹ region, which are indicative of the monosubstituted pattern of the phenoxy groups.

A summary of the predicted IR absorption frequencies for the primary functional groups in diphenoxymethanethione, based on data from analogous structures, is presented below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Probable Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| C=S Stretch (Thiocarbonyl) | 1100 - 1300 | Medium to Weak |

| Asymmetric C-O-C Stretch | 1200 - 1250 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1075 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

| Aromatic C-H Out-of-Plane Bend | 680 - 770 | Strong |

Conformational Analysis via Vibrational Signatures

The rotational freedom around the C-O bonds allows the two phenoxy groups in diphenoxymethanethione to adopt various conformations. These different spatial arrangements can lead to subtle but measurable changes in the vibrational spectra. chemicalbook.com The frequencies and intensities of the C-O-C stretching bands and the various phenyl ring modes are sensitive to the dihedral angles between the phenyl rings and the central thiocarbonate plane. Similar to how conformational changes affect NMR spectra in related molecules like diphenyl ether, vibrational spectroscopy can serve as a probe for the molecule's preferred geometry. cdnsciencepub.com A detailed analysis, often involving comparison of experimental spectra with quantum chemical calculations for different conformers, would be necessary to determine the dominant conformation in the solid state or in solution. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic environments of atomic nuclei. For diphenoxymethanethione, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon frameworks, while heteronuclear NMR techniques can offer specific information about the oxygen and sulfur atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of diphenoxymethanethione is expected to be characterized by signals arising from the protons of the two chemically equivalent phenyl rings. Drawing comparisons with diphenyl ether, these aromatic protons should resonate in the 7.0–7.4 ppm region. chemicalbook.comndl.go.jp The protons ortho to the ether oxygen are typically found at a slightly lower chemical shift (more shielded) than the meta and para protons. The total integration of these signals will correspond to ten protons. The spin-spin coupling between the ortho, meta, and para protons will likely result in complex, overlapping multiplets.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| Phenyl H (ortho, meta, para) | 7.0 - 7.4 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering key structural information.

Thiocarbonyl Carbon (C=S): A highly deshielded environment characterizes the thiocarbonyl carbon. Its resonance is predicted to be significantly downfield, likely exceeding 200 ppm. cdnsciencepub.comcdnsciencepub.comtandfonline.com This is a substantial shift compared to the carbonyl carbon in diphenyl carbonate, which appears around 152 ppm, highlighting the influence of the sulfur atom.

Aromatic Carbons: The chemical shifts for the phenyl carbons can be estimated based on data for diphenyl ether. chemicalbook.comcdnsciencepub.com The ipso-carbon (the carbon directly bonded to the ether oxygen) is expected to resonate at approximately 157 ppm. The ortho, meta, and para carbons will appear at distinct positions within the typical aromatic region of 118–130 ppm. chemicalbook.comcdnsciencepub.com

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=S (Thiocarbonyl) | > 200 |

| C-ipso (Aromatic, attached to O) | ~157 |

| C-para (Aromatic) | ~124 |

| C-meta (Aromatic) | ~130 |

| C-ortho (Aromatic) | ~119 |

Heteronuclear Nuclear Magnetic Resonance (e.g., ¹⁷O, ³³S NMR) for Specific Nuclei

¹⁷O NMR: The study of ¹⁷O nuclei is inherently difficult due to its very low natural abundance (0.037%) and its quadrupolar nature, which results in broad signals. oup.com However, the chemical shifts of ¹⁷O in ethers are well-documented and fall within a characteristic range. oup.comtaylorfrancis.com The ¹⁷O chemical shift reported for diphenyl ether can serve as a reliable estimate for the oxygen atoms in diphenoxymethanethione, although this value is sensitive to the molecular conformation and solvent.

³³S NMR: The challenges associated with ³³S NMR are even greater than those for ¹⁷O NMR. The ³³S isotope has a low natural abundance (0.76%), a small gyromagnetic ratio, and a large quadrupole moment, all of which contribute to extremely broad and difficult-to-detect signals. mdpi.com For thiocarbonyl compounds, the ³³S chemical shifts span a very wide range. mdpi.com Consequently, obtaining a meaningful ³³S NMR spectrum for diphenoxymethanethione would almost certainly necessitate isotopic enrichment with ³³S.

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a specific ion and analyzing the resulting fragments. youtube.com In a typical MS/MS experiment, the parent ion of diphenoxymethanethione would be selectively isolated, subjected to collision-induced dissociation (CID), and the resulting product ions would be detected. youtube.comgre.ac.uk This process provides invaluable information about the connectivity of the atoms within the molecule.

The fragmentation of the diphenoxymethanethione molecular ion is expected to occur at the weakest bonds. The structure of diphenoxymethanethione (C₁₃H₁₀OS) contains a central thiocarbonyl group (C=S) bonded to two phenoxy groups. The ether linkages (C-O) and the bond between the carbon of the thiocarbonyl group and the oxygen of the phenoxy groups are likely points of initial fragmentation.

A hypothetical fragmentation pattern for diphenoxymethanethione could involve the initial loss of a phenoxy radical (•OPh), followed by further fragmentation of the resulting ion. Another plausible pathway is the cleavage of the C-S bond. The analysis of these fragmentation patterns allows for the confirmation of the proposed structure.

Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for Diphenoxymethanethione

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| 214.05 | [C₆H₅O]+ | C₇H₅OS |

| 214.05 | [C₇H₅OS]+ | C₆H₅O |

| 214.05 | [C₆H₅S]+ | C₇H₅O |

This table presents a hypothetical fragmentation pattern and is for illustrative purposes.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to generate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy. nih.gov

For diphenoxymethanethione, a successful X-ray crystallographic analysis would provide definitive information about its solid-state conformation. Key structural parameters that would be elucidated include:

Bond Lengths: The precise lengths of the C=S, C-O, and C-C bonds within the phenyl rings.

Bond Angles: The angles around the central carbon atom and within the phenoxy groups.

Torsional Angles: The dihedral angles describing the orientation of the phenyl rings relative to the central thiocarbonyl group. This would reveal if the molecule adopts a planar or a more twisted conformation in the solid state.

Intermolecular Interactions: The analysis would also reveal any significant intermolecular forces, such as van der Waals interactions or π-π stacking between the phenyl rings of adjacent molecules in the crystal lattice.

The ability to obtain a high-quality single crystal of diphenoxymethanethione is a critical prerequisite for this analysis. mpg.de

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)), for Chiral Analogues

While diphenoxymethanethione itself is not chiral, the introduction of chiral substituents onto the phenyl rings would result in chiral analogues. The stereochemical elucidation of these chiral analogues would necessitate the use of chiroptical spectroscopy. cas.cz These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule. ustc.edu.cn

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions. taylorfrancis.com The resulting spectrum is highly sensitive to the absolute configuration and conformation of the molecule. For a chiral analogue of diphenoxymethanethione, the ECD spectrum would exhibit characteristic positive or negative bands corresponding to the electronic transitions of the chromophores, primarily the phenyl and thiocarbonyl groups. Theoretical calculations of the ECD spectrum for a proposed absolute configuration can be compared with the experimental spectrum to determine the true stereochemistry.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. taylorfrancis.com VCD provides detailed information about the stereochemistry of the entire molecule as it probes the vibrational modes. A VCD spectrum of a chiral diphenoxymethanethione analogue would show a unique pattern of positive and negative bands for the various stretching and bending vibrations. Like ECD, the comparison of experimental and computationally predicted VCD spectra is a powerful tool for absolute configuration assignment.

The application of these chiroptical techniques would be indispensable for characterizing the three-dimensional structure of any synthesized chiral derivatives of diphenoxymethanethione. nih.gov

Reactivity and Mechanistic Investigations of Diphenoxymethanethione

Fundamental Reaction Types and Pathways

The reactivity of diphenoxymethanethione is largely centered around its thiocarbonyl moiety. caltech.edu This functional group is more reactive than its carbonyl counterpart due to the lower dissociation energy of the C=S bond compared to the C=O bond. caltech.edu

Oxidation Reactions

Oxidation of thiocarbonyl compounds like diphenoxymethanethione can lead to the formation of various products. youtube.com Generally, oxidation involves the gain of oxygen or the loss of electrons. duke.eduyoutube.com In the context of thiols, a related class of sulfur-containing organic compounds, oxidation can result in the formation of disulfides through the removal of hydrogen atoms from the sulfhydryl groups and the subsequent formation of a sulfur-sulfur bond. youtube.com While specific studies on the comprehensive oxidation of diphenoxymethanethione are not extensively detailed in the provided results, the general principles of thiol and thiocarbonyl oxidation provide a framework for its potential oxidative transformations. caltech.eduyoutube.com

Nucleophilic Additions to the Thiocarbonyl Moiety

The carbon atom of the thiocarbonyl group in diphenoxymethanethione is electrophilic and, therefore, susceptible to attack by nucleophiles. smolecule.comwikipedia.orgfiveable.mesavemyexams.com This is a fundamental reaction type for carbonyl and thiocarbonyl compounds. caltech.eduwikipedia.orgsavemyexams.com Nucleophilic addition reactions involve an electron-rich species (the nucleophile) attacking an electron-deficient center (the electrophile), leading to the formation of a new covalent bond. fiveable.mereddit.com

The general mechanism for nucleophilic addition to a thiocarbonyl group involves the attack of the nucleophile on the electrophilic carbon atom. geeksforgeeks.org This breaks the pi bond of the C=S group, and the electron pair moves to the sulfur atom, forming a tetrahedral intermediate. geeksforgeeks.org This intermediate is then typically protonated to yield the final product. geeksforgeeks.org Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors. geeksforgeeks.org

Common nucleophiles that can react with thiocarbonyl compounds include:

Cyanide ions (CN⁻) geeksforgeeks.org

Hydrosulfide ions (HS⁻)

Organometallic reagents like Grignard reagents geeksforgeeks.org

Amines and their derivatives geeksforgeeks.org

Electrophilic Reactions and Activated Species

While the carbon of the thiocarbonyl group is electrophilic, the sulfur atom possesses lone pairs of electrons and can act as a nucleophilic center, reacting with electrophiles. smolecule.comnih.gov Electrophiles are electron-deficient species that seek out electron-rich centers. nih.gov Reactions with electrophiles can lead to the formation of activated species. For instance, in electrophilic aromatic substitution, a common reaction of aromatic compounds, an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.comwikipedia.org While diphenoxymethanethione itself is not an aromatic ring, the principles of electrophilic attack on electron-rich centers are relevant.

The interaction with electrophiles can activate the diphenoxymethanethione molecule for subsequent reactions. For example, protonation of the sulfur atom would increase the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack.

Cycloaddition Reactions (e.g., [2+2], [3+2] cycloadditions)

Cycloaddition reactions are a significant class of reactions for thiocarbonyl compounds. caltech.edu These reactions involve the formation of a cyclic molecule from two or more unsaturated molecules.

[2+2] Cycloadditions: These reactions involve the combination of two components with two pi electrons each to form a four-membered ring. nih.govresearchgate.net Photochemical [2+2] cycloadditions are a prominent class of such reactions, often proceeding through excited-state intermediates. researchgate.netnih.gov Visible-light-mediated [2+2] cycloadditions have been developed as a facile and efficient method for synthesizing cyclobutane-containing structures under mild conditions. mdpi.com These reactions can proceed through a radical pathway. mdpi.com

[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. chemrxiv.orgresearchgate.netresearchgate.netmdpi.com Thioketones are known to be excellent dipolarophiles in [3+2] cycloadditions. uzh.ch These reactions are powerful tools for constructing complex molecular skeletons, including those found in pharmaceuticals. chemrxiv.orgresearchgate.net Mechanistic studies, often supported by density functional theory (DFT) calculations, are crucial for understanding the regioselectivity and stereoselectivity of these reactions. mdpi.com

Rearrangement Processes

Rearrangement reactions involve the migration of an atom or group within a molecule. youtube.combyjus.comslideshare.net A patent document mentions the Smiles rearrangement in the context of diphenoxymethanethione. google.com The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution.

Another relevant type of rearrangement is the dienone-phenol rearrangement, where a cyclohexadienone converts to a phenol (B47542) in the presence of acid. wikipedia.org While not directly involving diphenoxymethanethione, it illustrates a type of skeletal reorganization that can occur under acidic conditions. wikipedia.org

Kinetic Studies and Reaction Rate Determination

The study of reaction kinetics provides insights into the rate and mechanism of chemical reactions. tau.ac.ilyoutube.comyoutube.com The rate of a reaction is influenced by factors such as the concentration of reactants and temperature. youtube.comatilim.edu.tr

The rate law for a reaction is an equation that links the reaction rate with the concentrations of the reactants. tau.ac.ilyoutube.com It is determined experimentally and cannot be deduced from the stoichiometry of the reaction. youtube.com The order of a reaction with respect to a particular reactant is the exponent of its concentration term in the rate law. tau.ac.ilchadsprep.com

Several methods are used to determine the rate of a reaction:

Initial Rates Method: This method involves measuring the initial rate of the reaction at different initial concentrations of reactants. tau.ac.il By systematically varying the concentration of one reactant while keeping others constant, the order of the reaction with respect to that reactant can be determined. tau.ac.il

Integrated Rate Laws: This method involves measuring the concentration of a reactant as a function of time and fitting the data to an integrated rate law equation corresponding to a specific reaction order. youtube.com

Monitoring Physical Changes: The rate of a reaction can also be monitored by observing a change in a physical property of the system, such as the formation of a precipitate, a change in color, or the evolution of a gas. atilim.edu.trsiyavula.com For instance, in reactions that form a precipitate, the time taken for the solution to become turbid can be used to determine the reaction rate. atilim.edu.trsiyavula.com

Investigation of Reaction Order and Pseudo-First-Order Kinetics

The study of reaction kinetics is fundamental to understanding the mechanism of a chemical transformation. For reactions involving diphenoxymethanethione, determining the reaction order with respect to each reactant provides insight into the molecular events of the rate-determining step.

In reactions where one reactant is in large excess compared to the other, the concentration of the excess reactant remains effectively constant throughout the reaction. This allows for the simplification of the rate law, a technique known as pseudo-first-order kinetics. For instance, in the reaction of diphenoxymethanethione with an excess of a nucleophile, the rate of reaction appears to be dependent only on the concentration of diphenoxymethanethione. This is a common strategy employed to simplify complex kinetic analyses. molaid.com

For example, studies on the aminolysis of related thionocarbonates have often utilized pseudo-first-order conditions to determine the rate constants. By keeping the amine concentration significantly higher than the thionocarbonate concentration, the reaction rate can be monitored by observing the change in concentration of the thionocarbonate over time, fitting the data to a first-order decay model. nih.gov This approach simplifies the experimental data analysis and allows for the determination of the pseudo-first-order rate constant (k_obs). The second-order rate constant can then be determined by examining the relationship between k_obs and the concentration of the excess reactant.

A typical experimental setup would involve monitoring the disappearance of diphenoxymethanethione or the appearance of a product at a specific wavelength using UV-Vis spectroscopy. The adherence of the kinetic data to a linear plot of ln[reactant] versus time would confirm pseudo-first-order kinetics.

Influence of Substituents, Solvents, and Temperature on Reaction Rates

The rate of chemical reactions is sensitive to several external and internal factors, including the electronic nature of substituents, the properties of the solvent, and the reaction temperature.

Substituents: The electronic properties of substituents on the phenyl rings of diphenoxymethanethione can significantly impact its reactivity. Electron-withdrawing groups (EWGs) can increase the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) can decrease the reactivity by donating electron density to the reaction center. This effect is a cornerstone of physical organic chemistry and is often quantified using Hammett plots. slideshare.netwikipedia.org For instance, in a nucleophilic substitution reaction, a positive slope (ρ value) in a Hammett plot indicates that the reaction is accelerated by electron-withdrawing substituents, suggesting the buildup of negative charge in the transition state. ic.ac.ukpharmacy180.com

Solvents: The solvent in which a reaction is conducted can have a profound effect on the reaction rate and mechanism. wikipedia.orgrsc.org Polar protic solvents, capable of hydrogen bonding, can stabilize ionic intermediates and transition states, potentially accelerating reactions that proceed through such species (e.g., S_N1-like mechanisms). libretexts.org Conversely, polar aprotic solvents may favor bimolecular reactions (e.g., S_N2-like mechanisms) by solvating the cation of a salt but leaving the anion (the nucleophile) relatively "bare" and more reactive. wikipedia.org The choice of solvent can thus be used to probe the nature of the transition state and even steer the reaction towards a desired pathway. rsc.orgresearchgate.net

Temperature: The effect of temperature on reaction rates is described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the temperature (T). youtube.comchadsprep.com An increase in temperature generally leads to an increase in the reaction rate, as more molecules will possess the necessary kinetic energy to overcome the activation barrier. youtube.com By studying the reaction at different temperatures, the activation parameters (enthalpy and entropy of activation) can be determined, providing further mechanistic details.

Interactive Data Table: Hypothetical Rate Data for the Aminolysis of Substituted Diphenoxymethanethione Derivatives

The following table presents hypothetical kinetic data for the reaction of various para-substituted diphenoxymethanethione derivatives with a primary amine. This data illustrates the influence of substituents on the reaction rate.

| Substituent (X) | σ_p | k (M⁻¹s⁻¹) |

| -OCH₃ | -0.27 | 0.05 |

| -CH₃ | -0.17 | 0.12 |

| -H | 0.00 | 0.35 |

| -Cl | 0.23 | 1.20 |

| -NO₂ | 0.78 | 15.8 |

This is a hypothetical data table created for illustrative purposes.

Mechanistic Elucidation Strategies

Unraveling the detailed step-by-step pathway of a reaction, its mechanism, is a primary goal in physical organic chemistry. Various strategies are employed to distinguish between possible mechanistic pathways.

Characterization of Concerted Mechanisms

A concerted mechanism is a reaction that occurs in a single step, where bond breaking and bond forming occur simultaneously. psiberg.comquora.com In such a mechanism, there are no discrete intermediates formed along the reaction coordinate. fiveable.me

One key piece of evidence for a concerted mechanism comes from kinetic studies. For example, a reaction that is first order in both the substrate and the nucleophile is consistent with a bimolecular, single-step process. Furthermore, linear free-energy relationships, such as the Brønsted plot, can provide strong evidence for a concerted pathway. molaid.com A linear Brønsted-type plot with a slope (β) between 0 and 1 suggests a concerted mechanism where the extent of bond formation in the transition state is significant. molaid.com For instance, a β value of 0.67 was observed in the reaction of phenols with a related thiocarbonate, indicating a concerted mechanism. molaid.com

Identification of Stepwise Pathways and Reactive Intermediates

In contrast to concerted reactions, stepwise mechanisms involve the formation of one or more reactive intermediates. psiberg.comfiveable.me These intermediates represent local energy minima on the reaction energy profile.

The detection or trapping of a reactive intermediate is a definitive way to establish a stepwise mechanism. Spectroscopic techniques can sometimes be used to observe short-lived intermediates. Alternatively, chemical trapping experiments can be designed where a trapping agent is added to the reaction mixture to react with the intermediate, leading to a stable, characterizable product. The nature of the products formed can provide clues about the structure of the intermediate. fiveable.me For example, in nucleophilic aromatic substitution reactions, the Meisenheimer complex is a well-known intermediate that can sometimes be isolated or spectroscopically observed, confirming a stepwise pathway. researchgate.net

Application of Linear Free Energy Relationships (e.g., Hammett, Brønsted Plots)

Linear Free Energy Relationships (LFERs) are powerful tools for investigating reaction mechanisms. libretexts.orgwikipedia.orgnih.gov They correlate the rate or equilibrium constant of one reaction series with that of a related series.

Hammett Plots: The Hammett equation (log(k/k₀) = ρσ) relates the rate constants (k) of a series of reactions of substituted aromatic compounds to the substituent constant (σ) and the reaction constant (ρ). wikipedia.orgpharmacy180.com The sign and magnitude of the reaction constant, ρ, provide valuable mechanistic information. ic.ac.ukpharmacy180.com A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the development of negative charge at or near the reaction center in the rate-determining step. Conversely, a negative ρ value implies the buildup of positive charge. nih.gov Non-linear Hammett plots can indicate a change in the rate-determining step or the reaction mechanism as the electronic nature of the substituent is varied. wikipedia.orgic.ac.uk

Brønsted Plots: The Brønsted catalysis equation relates the rate constant of a reaction to the acidity or basicity of a series of catalysts. A linear relationship between the logarithm of the rate constant and the pKa of the catalyst (or its conjugate acid) provides insight into the nature of proton transfer in the transition state. The slope of the Brønsted plot, the Brønsted coefficient (α or β), indicates the degree of proton transfer in the transition state. wikipedia.org

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent can dramatically influence not only the rate of a reaction but also its mechanism and the distribution of products (selectivity). wikipedia.orgrsc.org Solvents can stabilize or destabilize reactants, products, and, most importantly, transition states. researchgate.net

For reactions involving charged intermediates or transition states, the polarity of the solvent is a critical factor. libretexts.org Polar protic solvents are particularly effective at stabilizing both cations and anions through hydrogen bonding and dipole-dipole interactions. libretexts.org This can favor mechanisms that proceed through ionic intermediates, such as S_N1-type pathways. wikipedia.org

In contrast, polar aprotic solvents, while still possessing a significant dipole moment, lack the ability to donate hydrogen bonds. They are good at solvating cations but leave anions relatively unsolvated and therefore more nucleophilic. This can accelerate bimolecular nucleophilic substitution (S_N2) reactions. wikipedia.org

Catalytic Reactivity and Transformations involving Diphenoxymethanethione

Initial investigations into the catalytic applications of diphenoxymethanethione have explored its potential role in specific synthetic transformations. One notable area of investigation has been in the synthesis of tetraaryloxyalkanes.

A patent for the synthesis of tetraaryloxyalkane mentions a catalytic effect associated with the use of copper(I) oxide in a process involving diphenoxymethanethione. google.com However, detailed mechanistic studies and the specific role of diphenoxymethanethione in the catalytic cycle are not extensively elaborated in the available public documentation. The process suggests a potential pathway for the formation of carbon-oxygen bonds under catalytic conditions, where diphenoxymethanethione could act as a precursor or intermediate.

Further research is required to fully elucidate the catalytic reactivity of diphenoxymethanethione and its derivatives. Investigations into its coordination with various transition metals could unveil novel catalytic systems for a range of organic transformations. The presence of both oxygen and sulfur atoms in diphenoxymethanethione offers multiple coordination sites, which could be exploited in the design of new ligands for homogeneous catalysis.

Table of Catalytic Transformations:

As of the current available research, there is insufficient data to construct a detailed interactive table of catalytic reactions involving diphenoxymethanethione. Further studies are needed to populate such a table with specific substrates, catalysts, reaction conditions, and yields.

Theoretical and Computational Studies on Diphenoxymethanethione

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. rsc.orglibretexts.org These first-principles methods solve the Schrödinger equation to provide insights into electronic structure and stability. rsc.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comebsco.com This approach is often employed to predict molecular geometries, reaction mechanisms, and various electronic properties. edu.krdrsc.org For diphenoxymethanethione, DFT calculations would be instrumental in optimizing the molecular structure and determining its ground-state energy. Different functionals, which are approximations for the exchange-correlation energy, can be used to refine the accuracy of these calculations. nih.gov

Ab Initio Methods and Basis Set Selection

Ab initio methods are computational chemistry methods based on quantum mechanics. pku.edu.cnststephens.net.in These "from the beginning" calculations rely on theoretical principles without the inclusion of experimental data. ststephens.net.in The choice of a basis set, which is a set of mathematical functions used to build molecular orbitals, is a critical parameter in these calculations. libretexts.orggatech.edu Larger and more complex basis sets, such as Pople-style (e.g., 6-31G*) or correlation-consistent basis sets (e.g., cc-pVTZ), generally provide more accurate results but at a higher computational cost. pku.edu.cn The selection of an appropriate method and basis set is crucial for obtaining meaningful results for properties like molecular energy and geometry. wisc.edu A basis set superposition error (BSSE) can occur in calculations of interaction energies, and methods exist to correct for this. pku.edu.cnjoaquinbarroso.com

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Interactions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. nih.govniscpr.res.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability. edu.krd For diphenoxymethanethione, analysis of the HOMO and LUMO would reveal the regions of the molecule most likely to act as an electron donor and acceptor, respectively. rsc.orgresearchgate.net These orbital interactions are fundamental in predicting how the molecule will interact with other chemical species. imperial.ac.uk

A hypothetical data table for HOMO-LUMO analysis might look like this:

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| DFT/B3LYP | 6-31G(d) | Data not available | Data not available | Data not available |

| HF | cc-pVDZ | Data not available | Data not available | Data not available |

Charge Distribution and Reactivity Indices

The distribution of electron density in a molecule provides insight into its electrostatic properties and reactive sites. nih.govsalve-project.de Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or Bader's Atoms in Molecules (AIM) theory can be used to calculate atomic charges. wisc.edureadthedocs.io From these, a molecular electrostatic potential (MEP) map can be generated to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

Furthermore, conceptual DFT provides a framework for defining chemical reactivity indices such as electronegativity, chemical hardness, and the Fukui function, which quantify the reactivity of different parts of the molecule. researchgate.net

A potential data table for reactivity indices could be:

| Parameter | Symbol | Calculated Value |

| Electronegativity | χ | Data not available |

| Chemical Hardness | η | Data not available |

| Global Softness | S | Data not available |

| Electrophilicity Index | ω | Data not available |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. ebsco.comwikipedia.org By solving Newton's equations of motion, MD simulations can reveal information about the conformational flexibility of a molecule and its interactions with its environment. mdpi.comrsc.orgnih.gov

Solvent-Solute Interactions and Dynamics

The behavior of a molecule can be significantly influenced by its solvent environment. rsc.orgnumberanalytics.com MD simulations can explicitly model the interactions between a solute, such as diphenoxymethanethione, and the surrounding solvent molecules. niscpr.res.inchemrxiv.org These simulations can provide data on how the solvent affects the conformational preferences of the solute and the dynamics of these changes. reddit.com Understanding these interactions is crucial for predicting the behavior of the compound in solution. rsc.orgnumberanalytics.com

Conformer Population Distribution in Solution

Computational methods, particularly DFT calculations combined with a polarizable continuum model (PCM) to simulate solvent effects, are standard approaches for exploring the conformational landscape of molecules in solution. beilstein-journals.orgresearchgate.net These studies typically involve identifying all possible conformers, optimizing their geometries, and calculating their relative Gibbs free energies to determine the Boltzmann population distribution at a given temperature. However, specific studies detailing the conformer population distribution of diphenoxymethanethione in various solvents are not available in the surveyed literature.

Prediction of Spectroscopic Properties through Computational Methods

The simulation of spectroscopic properties is a powerful tool for chemical analysis. researchgate.netrsc.orgmdpi.comnih.govpolimi.it Computational chemistry allows for the prediction of various spectra, which can aid in the interpretation of experimental data and the structural elucidation of unknown compounds.

Simulated Vibrational Spectra (IR, Raman)

DFT calculations are routinely employed to predict the infrared (IR) and Raman spectra of molecules. rsc.orgmdpi.comnih.gov This involves calculating the harmonic vibrational frequencies and their corresponding intensities. While the theoretical basis for these calculations is well-established, specific simulated IR and Raman spectra for diphenoxymethanethione, including tabulated vibrational frequencies and their assignments, are not present in the available scientific databases.

Predicted Electronic Spectra (UV-Vis)

Time-dependent density functional theory (TD-DFT) is the primary method for predicting UV-Vis electronic spectra. polimi.it This method calculates the excitation energies and oscillator strengths of electronic transitions. A literature search did not yield any published TD-DFT studies on diphenoxymethanethione, and therefore, no data on its predicted maximum absorption wavelengths (λmax) or corresponding electronic transitions can be presented.

Calculated Nuclear Magnetic Resonance (NMR) Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable method for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net These calculations can provide valuable insights into the electronic environment of nuclei within a molecule. However, no specific computational studies reporting the calculated NMR chemical shifts for the various protons and carbons of diphenoxymethanethione could be located.

Computational Mechanistic Investigations

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying intermediates, transition states, and reaction pathways. researchgate.netbeilstein-journals.orgscielo.brimist.ma

Characterization of Transition States and Reaction Pathways

DFT calculations are instrumental in locating transition state structures and computing activation energies, thereby mapping out the potential energy surface of a chemical reaction. researchgate.netbeilstein-journals.orgscielo.br This allows for a detailed understanding of the reaction kinetics and thermodynamics. At present, there are no published computational studies that characterize the transition states and reaction pathways for reactions involving diphenoxymethanethione.

Calculation of Reaction Energy Profiles and Activation Barriers

The study of a chemical reaction's mechanism and kinetics relies heavily on the calculation of its reaction energy profile, also known as a potential energy surface (PES). smu.edu This profile maps the energy of the system along the reaction coordinate, which represents the progress of the reaction from reactants to products. smu.edu Key points on this profile include the reactants, products, any intermediates, and, crucially, the transition states. A transition state is the highest energy point on the pathway between a reactant and an intermediate or a product. researchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea) or activation barrier (often expressed as Gibbs free energy of activation, ΔG‡), which is a primary determinant of the reaction rate. rsc.orgacs.org

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating these profiles. acs.orgmdpi.comchemrxiv.org Methods like B3LYP or M06-2X are frequently employed to optimize the geometries of stationary points and calculate their energies. acs.orgchemrxiv.orguzh.ch For instance, in studies of reactions involving thioketones, DFT calculations at the M06-2X/6-311+G(d) or PBE1PBE/6-31G(d) levels of theory have been used to map out the Gibbs free energy profiles, successfully identifying the activation barriers for different reaction pathways. uzh.chbeilstein-journals.org

For a hypothetical reaction involving diphenoxymethanethione, such as its hydrolysis, a computational study would calculate the energy of the reactants (diphenoxymethanethione and water), the transition state for the nucleophilic attack, any tetrahedral intermediates, and the final products. rsc.orgacs.org The results would be presented in a reaction profile diagram, and the calculated activation barrier would provide insight into the reaction's kinetic feasibility.

Table 1: Illustrative Reaction Energy Profile Data for a Hypothetical Thiocarbonyl Reaction

This table presents representative data that would be generated from a DFT calculation on a reaction involving a thiocarbonyl compound, based on values reported for similar reactions. acs.orguzh.chbeilstein-journals.org The energies are given relative to the reactants.

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| TS1 | First Transition State | +11.6 |

| Intermediate | Tetrahedral Intermediate | -4.4 |

| TS2 | Second Transition State | +5.2 |

| Products | Final Products | -21.9 |

This is a hypothetical data table created for illustrative purposes based on findings in related literature.

Determination of Absolute and Relative Free Energies of Chemical Reactions

The thermodynamic favorability, or spontaneity, of a chemical reaction is determined by the change in Gibbs free energy (ΔG). khanacademy.org A negative ΔG indicates a spontaneous (exergonic) reaction, a positive ΔG indicates a non-spontaneous (endergonic) reaction, and a ΔG of zero means the system is at equilibrium. libretexts.orgwikipedia.org The Gibbs free energy change is calculated using the fundamental equation:

ΔG = ΔH - TΔS khanacademy.orgwikipedia.org

Where:

ΔH is the change in enthalpy (heat of reaction).

T is the absolute temperature in Kelvin.

ΔS is the change in entropy (a measure of disorder).

Computational chemistry allows for the calculation of these thermodynamic quantities. researchgate.net The standard free energy of reaction (ΔG°) can be determined by calculating the standard free energies of formation (ΔfG°) for all reactants and products and applying the "products minus reactants" rule. libretexts.org

ΔG°reaction = ΣΔfG°(products) - ΣΔfG°(reactants) libretexts.org

Table 2: Illustrative Calculation of Standard Gibbs Free Energy Change (ΔG°)

This table demonstrates how ΔG° for a hypothetical reaction at 298 K (25 °C) would be calculated from computed ΔH° and ΔS° values.

| Thermodynamic Quantity | Value | Units |

| ΔH°reaction | -87.9 | kJ/mol |

| ΔS°reaction | -12.1 | J/K·mol |

| T | 298 | K |

| ΔG°reaction | -84.3 | kJ/mol |

Calculation: ΔG° = ΔH° - T(ΔS°/1000) = -87.9 kJ/mol - 298 K * (-0.0121 kJ/K·mol) = -84.3 kJ/mol. This hypothetical result suggests a spontaneous reaction.

Machine Learning Approaches in Predicting Chemical Reactivity and Molecular Properties

In recent years, machine learning (ML) has emerged as a powerful tool in computational chemistry to predict molecular properties and chemical reactivity, often at a fraction of the computational cost of high-level quantum mechanics methods. cmu.edursc.org These approaches use algorithms trained on large datasets of known molecules and reactions to learn the complex relationships between a molecule's structure and its behavior. researchgate.net

For a compound like diphenoxymethanethione, ML models could be used to predict a wide range of properties and behaviors. The process typically involves:

Featurization: The molecular structure is converted into a machine-readable format, such as a molecular fingerprint or a graph representation.

Training: An ML model, such as a neural network or a random forest, is trained on a large dataset where the molecular features are mapped to known properties or reaction outcomes. aip.org

Prediction: The trained model can then be used to predict the property of interest for new, un-synthesized molecules like diphenoxymethanethione.

ML models have been successfully applied to predict the properties of organosulfur compounds. aip.orgugent.be For instance, ML has been used to predict the adsorption capacity of organosulfurs in metal-organic frameworks and to develop models that predict general chemical compatibility among organic materials. researchgate.netaip.org Specific applications for a molecule like diphenoxymethanethione could include predicting its solubility, boiling point, or its reactivity in specific reaction types. ML interatomic potentials can even be used to generate low-energy conformers and compute thermodynamic properties to assess reaction feasibility. cmu.edu

Table 3: Examples of Machine Learning Applications in Chemistry

| Machine Learning Model/Approach | Predicted Property/Application | Relevance to Diphenoxymethanethione |

| Graph Neural Networks (GNNs) | Reaction outcomes, molecular properties | Could predict the products and yields of reactions involving the thiocarbonyl group. |

| Back Propagation Neural Network (BPNN) | Adsorption properties | Could predict the interaction of diphenoxymethanethione with various materials. aip.org |

| Random Forest / Gradient Boosting | Classification of reactivity (e.g., reactive vs. non-reactive) | Could classify diphenoxymethanethione's potential for side reactions in a complex mixture. researchgate.net |

| ML Interatomic Potentials (e.g., ANI, AIMNet) | Molecular energy, thermodynamic properties | Could provide rapid and accurate calculations of enthalpy and free energy. cmu.edu |

Chemical Transformations and Derivatization Strategies Utilizing Diphenoxymethanethione

Synthesis of Novel Organic Scaffolds with Diphenoxymethanethione as a Precursor

The synthesis of novel and complex organic scaffolds is a cornerstone of modern organic chemistry, with applications ranging from drug discovery to materials science. nih.gov Diphenoxymethanethione can be employed as a starting material or a key intermediate in the construction of these molecular frameworks. Its utility stems from the ability of the thiocarbonyl group to participate in a variety of bond-forming reactions.

The development of diverse and complex scaffolds is crucial for creating compound collections with a high potential for success in biological screenings. nih.gov Synthetic strategies often involve transforming common intermediates into various molecular frameworks. nih.gov For instance, diphenoxymethanethione can be envisioned as a precursor in multi-step syntheses leading to complex structures, such as spirocyclic compounds, which are prevalent in many biologically active molecules. beilstein-journals.orgrsc.org The design of such synthetic pathways often begins with identifying key building blocks that can be elaborated into the final target scaffold.

Functional Group Interconversions Involving the Thiocarbonyl Moiety

Functional group interconversion is a fundamental concept in organic synthesis, enabling chemists to modify the reactivity and properties of molecules. solubilityofthings.com The thiocarbonyl group of diphenoxymethanethione is susceptible to various transformations, allowing for its conversion into other functional groups.

The carbon-sulfur double bond in thiocarbonyl compounds is significantly different from the carbon-oxygen double bond of carbonyls. caltech.edu It has a lower dissociation energy, making it more reactive in certain contexts. caltech.edu This reactivity can be harnessed for various interconversions. For example, the thiocarbonyl group can be converted to a carbonyl group through oxidation, or it can be reduced to a methylene (B1212753) group. Thioesters, which share the thiocarbonyl functionality, can undergo reactions analogous to their oxygen-containing counterparts, such as hydrolysis or aminolysis, to form carboxylic acids or amides, respectively.

These interconversions are crucial for synthetic planning, allowing for the strategic introduction and subsequent modification of the thiocarbonyl functionality to achieve a desired target molecule. The ability to transform one functional group into another is a key tool in the arsenal (B13267) of a synthetic organic chemist. vanderbilt.eduyoutube.com

Formation of Heterocyclic Compounds and Cyclic Structures

Heterocyclic compounds, which contain at least one heteroatom within a cyclic ring system, are of immense importance in medicinal chemistry and natural products. uou.ac.in The thiocarbonyl group of diphenoxymethanethione is a valuable synthon for the construction of various sulfur-containing heterocycles.

One of the most powerful methods for forming cyclic structures is through cycloaddition reactions. libretexts.orgchemistrytalk.org Thiocarbonyl compounds are known to be excellent "super-dienophiles" in hetero-Diels-Alder reactions ([4+2] cycloadditions) and "super-dipolarophiles" in [3+2] cycloadditions. uzh.ch

In a hetero-Diels-Alder reaction, diphenoxymethanethione can react with a 1,3-diene to form a six-membered ring containing a sulfur atom. uzh.ch Similarly, in a 1,3-dipolar cycloaddition, it can react with a 1,3-dipole (such as an azide (B81097) or a nitrile oxide) to generate a five-membered heterocyclic ring. wikipedia.orgfiveable.me These reactions provide a direct and often stereoselective route to complex cyclic systems. wikipedia.org

The formation of these heterocyclic structures can also occur through other mechanisms, such as intramolecular cyclizations or reactions with bifunctional reagents. chim.it The versatility of the thiocarbonyl group makes diphenoxymethanethione a valuable building block in the synthesis of a wide array of heterocyclic compounds. osi.lv

Polymer Chemistry Applications (e.g., as a monomer or cross-linking agent in polymer synthesis)

Polymer chemistry focuses on the synthesis, characterization, and application of polymers, which are large molecules composed of repeating monomer units. wikipedia.orgpolyacs.org Diphenoxymethanethione, with its reactive thiocarbonyl group, has potential applications in this field, particularly as a monomer or a cross-linking agent.

As a monomer, diphenoxymethanethione could potentially undergo polymerization through reactions involving the thiocarbonyl group. For instance, radical polymerization is a common method for synthesizing polymers. beilstein-journals.org While less common than the polymerization of alkenes, the C=S bond can participate in radical reactions.

More plausibly, diphenoxymethanethione could function as a cross-linking agent. yg-1.com Cross-linking is the process of forming chemical bonds between polymer chains to create a network structure, which enhances the mechanical properties and stability of the material. yg-1.comresearchgate.net A cross-linking agent typically contains multiple reactive functional groups. yg-1.com If diphenoxymethanethione were incorporated into a polymer chain, the pendant thiocarbonyl group could be subsequently reacted to form cross-links with other polymer chains. This could be achieved through various chemical reactions, potentially induced by heat or light. wikipedia.org Natural cross-linking agents are also being explored as alternatives to synthetic ones in various applications. nih.govchemsociety.org.ng The characterization of such cross-linked polymer networks involves techniques that probe their unique insoluble nature and bulk structure. rsc.org

Applications in Advanced Organic Synthesis Methodologies

Modern organic synthesis is continuously evolving, with the development of new and more efficient reaction methodologies. kvmwai.edu.innumberanalytics.com Diphenoxymethanethione and other thiocarbonyl compounds can play a role in these advanced synthetic strategies.

For example, radical reactions are a powerful tool in organic synthesis. numberanalytics.com Thiocarbonyl compounds have been shown to act as regulating reagents in radical addition reactions, enhancing their efficiency and stereoselectivity. organic-chemistry.org This suggests that diphenoxymethanethione could be used to control the outcome of certain radical-mediated transformations.

Furthermore, the principles of modern evolutionary synthesis, which emphasize the interplay of various factors in evolution, can be metaphorically applied to the development of synthetic strategies. philarchive.orgmdpi.comphilpapers.orgpitt.edubendenham.com The concept of using a precursor molecule that can be diversified into a range of products is analogous to the evolutionary concept of a common ancestor. rsc.org Advanced synthetic methods often rely on the discovery of novel reactivity and the development of catalytic systems to achieve transformations that were previously challenging. iranchembook.irucd.ie The unique properties of the thiocarbonyl group in diphenoxymethanethione make it a candidate for exploration within these new frontiers of organic synthesis.

Emerging Research Frontiers and Future Prospects for Diphenoxymethanethione Chemistry

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The thiocarbonyl group in diphenoxymethanethione is the key to its distinct reactivity compared to the carbonyl group in diphenyl carbonate. The carbon-sulfur double bond is generally longer, weaker, and more polarizable than a carbon-oxygen double bond, opening up avenues for unique chemical transformations.

Future research is expected to delve into the following areas:

Thionation and Sulfur-Transfer Reactions: Diphenoxymethanethione could serve as a versatile thionating agent, transferring a sulfur atom to a variety of substrates. Its reactivity could be fine-tuned to offer advantages over traditional reagents like Lawesson's reagent, potentially providing milder reaction conditions and different selectivity profiles.

Radical Chemistry: The C=S bond can participate in radical reactions, leading to the formation of novel sulfur-containing compounds. Exploring its behavior under photolytic or radical-initiating conditions could uncover new synthetic methodologies.

Coordination Chemistry: The sulfur atom in diphenoxymethanethione can act as a soft ligand for transition metals. Investigating its coordination chemistry could lead to the development of new catalysts or functional materials with interesting electronic and optical properties. Interaction studies involving diphenoxymethanethione focus on its reactivity with other chemical species. smolecule.com

Table 1: Comparison of Carbonyl and Thiocarbonyl Bond Properties

| Property | Carbonyl Group (C=O) | Thiocarbonyl Group (C=S) |

| Bond Length | Shorter | Longer |

| Bond Strength | Stronger | Weaker |

| Polarity | More Polar | Less Polar |

| Polarizability | Less Polarizable | More Polarizable |

Development of Catalytic Systems and Processes Involving Diphenoxymethanethione

The synthesis of diphenoxymethanethione itself, as well as its use in catalytic processes, represents a significant area for future research. While the synthesis of diphenyl carbonate has been optimized through various catalytic routes, including transesterification and oxidative carbonylation, similar advancements for diphenoxymethanethione are yet to be fully explored. wikipedia.orgmdpi.com

Key research directions include:

Catalytic Synthesis: Developing efficient catalytic methods for the synthesis of diphenoxymethanethione from readily available starting materials is a primary goal. This could involve the catalytic reaction of thiophosgene (B130339) or its equivalents with phenol (B47542), or the development of novel catalytic cycles that avoid hazardous reagents. A patent has mentioned the synthesis of di(O-phenyl) thiocarbonate using a phosphine (B1218219) ligand promoted process. google.com

Diphenoxymethanethione as a Catalyst Precursor: The compound could serve as a precursor for in-situ generated catalysts. For instance, its reaction with metal centers could lead to the formation of catalytically active metal-sulfide or metal-thiolate species.

Dual Catalytic Systems: Combining diphenoxymethanethione chemistry with other catalytic processes could lead to novel tandem reactions. For example, a dual system involving a metal catalyst and a phosphine could facilitate complex transformations. rsc.org The development of versatile catalytic systems is a major focus in modern chemistry. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving reactive intermediates or hazardous reagents. chemanager-online.comyoutube.com The integration of diphenoxymethanethione chemistry with these modern synthesis platforms is a promising avenue for future development.

Future prospects in this area include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of diphenoxymethanethione would enable safer and more efficient production. nih.gov This would be particularly beneficial if hazardous precursors are involved.

High-Throughput Screening: Automated platforms can be used for the high-throughput screening of reaction conditions to rapidly optimize the synthesis and reactions of diphenoxymethanethione.

In-line Analysis: The integration of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS), with flow reactors would allow for real-time monitoring and optimization of reactions involving diphenoxymethanethione. rsc.org

Table 2: Potential Advantages of Flow Chemistry for Diphenoxymethanethione Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes |

| Heat Transfer | Less efficient | Highly efficient |

| Scalability | Often challenging | More straightforward |

| Process Control | Less precise | Precise control over parameters |

Advanced Materials Science Applications Focused on its Chemical Role

The structural similarity of diphenoxymethanethione to diphenyl carbonate suggests its potential as a monomer or building block for novel polymers and advanced materials. mtu.edu The incorporation of sulfur could impart unique properties to these materials.

Emerging research could focus on:

Sulfur-Containing Polymers: Diphenoxymethanethione could be used in polycondensation reactions, analogous to the use of diphenyl carbonate in polycarbonate synthesis, to produce sulfur-containing polymers such as polythiocarbonates. wikipedia.org These materials may exhibit enhanced thermal stability, refractive indices, and different mechanical properties compared to their oxygen-containing counterparts.

Functional Coatings: The reactivity of the thiocarbonyl group could be exploited to develop functional coatings with specific properties, such as improved adhesion to metal surfaces or unique optical characteristics.

Nanomaterials: The compound could be used as a precursor for the synthesis of sulfur-containing nanomaterials, such as quantum dots or nanoparticles, with potential applications in electronics and catalysis. The field of materials science is increasingly focused on the development of such advanced materials. wikipedia.org

Synergistic Approaches Combining Experimental and Computational Methodologies for Comprehensive Understanding

A comprehensive understanding of the chemistry of diphenoxymethanethione will require a synergistic approach that combines experimental studies with computational modeling. smolecule.com

Future research will likely involve:

Computational Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of diphenoxymethanethione, elucidate reaction mechanisms, and guide experimental design.

Spectroscopic Characterization and Analysis: Advanced spectroscopic techniques, such as multidimensional NMR and X-ray crystallography, will be crucial for characterizing the structure and dynamics of diphenoxymethanethione and its derivatives.

Predictive Materials Science: Computational tools can be employed to predict the properties of polymers and materials derived from diphenoxymethanethione, accelerating the discovery of new materials with desired functionalities. unileoben.ac.at

Q & A

Q. What established synthetic routes exist for diphenoxymethanethione, and how can reaction conditions be optimized for improved yield?

Q. Which spectroscopic techniques are most effective for characterizing diphenoxymethanethione, and how should data interpretation address structural ambiguities?

Methodological Answer: H NMR and C NMR are critical for identifying aromatic proton environments and thiocarbonyl carbons. IR spectroscopy (1650–1700 cm) confirms C=S bond presence. Mass spectrometry (EI-MS) provides molecular ion validation. Ambiguities in splitting patterns (e.g., overlapping aromatic signals) can be resolved by 2D NMR (COSY, HSQC) or comparative analysis with DFT-simulated spectra .

Q. What safety protocols are essential when handling diphenoxymethanethione in laboratory settings?

Methodological Answer: Due to its thiocarbonyl reactivity, handling requires nitrile gloves, fume hoods, and explosion-proof equipment. Storage should be in airtight containers under inert gas (N). Spill management includes neutralization with sodium bicarbonate and disposal via hazardous waste protocols. Regular vapor monitoring and Material Safety Data Sheet (MSDS) compliance are mandatory .

Advanced Research Questions

Q. How can computational chemistry methods predict diphenoxymethanethione’s reactivity and stability under varying conditions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic attack barriers. Molecular dynamics (MD) simulations assess thermal stability by tracking bond dissociation energies at elevated temperatures. Validation requires correlating computational results with experimental kinetic data (e.g., Arrhenius plots) and spectroscopic observations .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for diphenoxymethanethione?

Methodological Answer: Contradictions arise from calibration differences in calorimetry or impurities in samples. A meta-analysis of literature data using the PRISMA framework can identify methodological outliers. Experimental replication with standardized conditions (e.g., DSC at 10°C/min heating rate) and purity verification via HPLC-MS reduces variability. Statistical tools like Grubbs’ test detect anomalous datasets .

Q. How should a mixed-methods approach investigate kinetic parameters and mechanistic pathways of diphenoxymethanethione in nucleophilic reactions?

Methodological Answer: Combine quantitative kinetic studies (UV-Vis monitoring of reaction rates) with qualitative mechanistic probes (in situ FTIR for intermediate detection). Use the PICO framework to define:

Q. What best practices ensure reproducibility in multi-laboratory studies on diphenoxymethanethione?

Methodological Answer: Standardize protocols using IUPAC guidelines for solvent purity, instrument calibration (e.g., NMR referencing to TMS), and data reporting (e.g., RSD thresholds). Collaborative studies should employ inter-laboratory calibration checks and shared reference materials. Document procedural deviations in supplementary materials to trace variability sources .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products